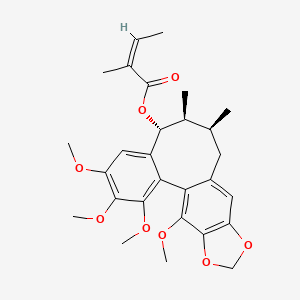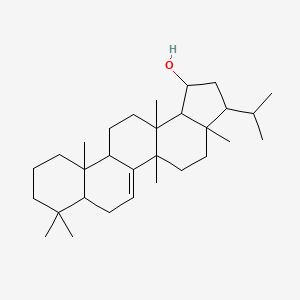
19alpha-Hydroxyfern-7-ene
Descripción general
Descripción
19alpha-Hydroxyfern-7-ene is a type of compound known as triterpenoids . It has a molecular formula of C30H50O and a molecular weight of 426.72 g/mol . It is a powder in physical form . The compound is sourced from the herbs of Goldylocks Fern .
Physical And Chemical Properties Analysis
19alpha-Hydroxyfern-7-ene is a powder in physical form . It has a molecular weight of 426.72 g/mol . The compound is sourced from the herbs of Goldylocks Fern . Unfortunately, detailed information about its other physical and chemical properties, such as melting point, boiling point, and density, was not found.Aplicaciones Científicas De Investigación
Triterpenoids from Angiopteris palmiformis
Research on triterpenoids from Angiopteris palmiformis identified compounds such as 7alpha-hydroxyfern-8-en-11-one and 11beta-hydroxyfern-8-en-7-one. These findings contribute to the understanding of the chemical composition of this species and have potential implications in various fields of natural product chemistry and drug discovery (Chen et al., 2010).
Biotransformation of Triterpenoids
The microbiological transformation of compounds related to 19alpha-Hydroxyfern-7-ene by the fungus Gibberella fujikuroi revealed the production of various hydroxylated metabolites. This study illustrates the potential for microbial biotransformation in producing novel compounds, which can be valuable for pharmaceutical applications (Fraga et al., 2010).
Novel ent-Beyeran-19-oic Acids from Biotransformations
Investigations into the biotransformations of ENT-16beta-hydroxybeyeran-19-oic acid by Mortierella isabellina led to the discovery of hydroxylated metabolites, including new compounds. Such research demonstrates the utility of fungal biotransformations in generating novel molecules, potentially useful in drug development and other scientific applications (Lin et al., 2007).
Hydroxylation and Glucosidation of ent-16beta-Hydroxybeyeran-19-oic Acid
The study of ent-16beta-Hydroxybeyeran-19-oic acid's interaction with Bacillus megaterium and Aspergillus niger highlights the role of microbial enzymes in modifying complex molecules, which could be pivotal in drug synthesis and the development of new pharmacological agents (Yang et al., 2004).
ent-Kaurenoic Acids from Mikania hirsutissima
Research on Mikania hirsutissima identified ent-kaurenoic acid derivatives and evaluated their proliferative activity toward human cells. These findings add to the understanding of natural products with potential therapeutic applications (Ohkoshi et al., 2004).
Synthesis of Haptens of 16alpha-hydroxydehydroepiandrosterone
The synthesis of derivatives of 16alpha-hydroxydehydroepiandrosterone, a compound structurally related to 19alpha-Hydroxyfern-7-ene, provides insights into the chemical manipulation of steroids. This research can inform the design and production of specific molecules for medical and scientific use (Pouzar et al., 2003).
Fern Constituents from Cyathea podophylla
The isolation of compounds like 12alpha-hydroxyfern-9(11)-ene from Cyathea podophylla adds to the chemical diversity known within fern species and could lead to the discovery of new bioactive compounds with various applications (Arai et al., 2003).
Microbiological Transformation of 7alpha-hydroxy-ent-kaur-16-ene Derivatives
The transformation of 7alpha-hydroxy-ent-kaur-16-ene derivatives by Gibberella fujikuroi suggests potential applications in biotechnology for the production of novel compounds with potential pharmacological properties (Fraga et al., 2007).
Oxygenated Diterpenes from Juniperus Species
The isolation of new diterpenic acids from Juniperus species provides further evidence of the diversity of naturally occurring compounds similar to 19alpha-Hydroxyfern-7-ene. Such research can lead to the discovery of new bioactive molecules (Barrero et al., 2004).
Triterpenoids from Adiantum caudatum
The study of Adiantum caudatum led to the isolation of triterpenoids, including compounds structurally related to 19alpha-Hydroxyfern-7-ene, broadening our understanding of the chemical constituents of ferns (Tsuzuki et al., 2001).
7alpha,11beta-Dimethyl-19-nortestosterone Study
The development and analysis of 7alpha,11beta-Dimethyl-19-nortestosterone, a compound with structural similarities to 19alpha-Hydroxyfern-7-ene, demonstrates the potential for designing specific androgen modulators with clinical applications (Cook & Kepler, 2005).
CPF: Regulation of Cholesterol 7alpha-Hydroxylase Gene
The identification of CPF, a transcription factor that regulates cholesterol 7alpha-hydroxylase, provides a molecular basis for understanding cholesterol metabolism and potential targets for therapeutic intervention (Nitta et al., 1999).
ent-Kaurane Diterpenoids from Isodon japonicus
The isolation of ent-kaurane diterpenoids from Isodon japonicus, including novel compounds, contributes to the field of natural product chemistry, with implications for drug discovery and development (Hong et al., 2007).
Propiedades
IUPAC Name |
3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)22-18-23(31)25-28(22,6)16-17-29(7)21-10-11-24-26(3,4)13-9-14-27(24,5)20(21)12-15-30(25,29)8/h10,19-20,22-25,31H,9,11-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHSRLMVGFHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CCC4C3=CCC5C4(CCCC5(C)C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



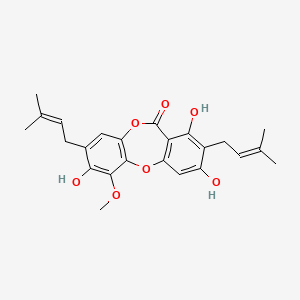
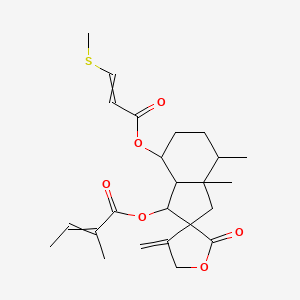

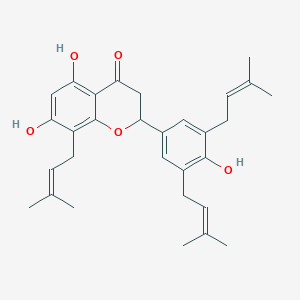
![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)

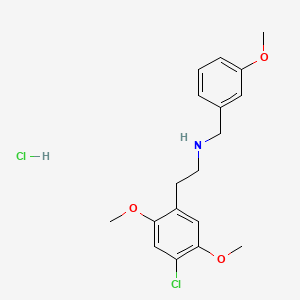
![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)
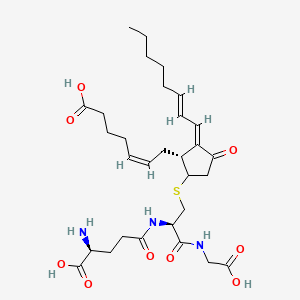
![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)



